Alalevonadifloxacin hydrochloride

Catalog No.
S517804
CAS No.
396132-82-4
M.F
C22H27ClFN3O5
M. Wt
467.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alalevonadifloxacin hydrochloride

Alalevonadifloxacin hydrochloride (CAS 396132-82-4) is the L-alanine ester prodrug of levonadifloxacin, solving poor aqueous solubility and oral absorption of the free base. Key advantages: • ~90% oral bioavailability, rapid esterase cleavage in vivo. • Preferentially targets staphylococcal DNA gyrase, evades NorA efflux, effective in MRSA models. • Stable hydrochloride salt for oral ABSSSI and lung epithelial lining fluid studies without IV formulation.

CAS Number

396132-82-4

Product Name

Alalevonadifloxacin hydrochloride

IUPAC Name

(12S)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrochloride

Molecular Formula

C22H27ClFN3O5

Molecular Weight

467.9 g/mol

InChI

InChI=1S/C22H26FN3O5.ClH/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24;/h9-13H,3-8,24H2,1-2H3,(H,28,29);1H/t11-,12-;/m0./s1

InChI Key

XWWJPQYPMLTWRH-FXMYHANSSA-N

solubility

Soluble in DMSO

Synonyms

Alalevonadifloxacin hydrochloride;

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O.Cl

Isomeric SMILES

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O.Cl

The exact mass of the compound Alalevonadifloxacin hydrochloride is 467.1623 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Alalevonadifloxacin hydrochloride (CAS 396132-82-4) is the L-alanine ester prodrug of levonadifloxacin, a novel benzoquinolizine fluoroquinolone. In procurement and material selection, this specific salt form is prioritized for its ability to overcome the severe aqueous insolubility and poor oral absorption of the parent levonadifloxacin free base. By utilizing a C-4-hydroxyl piperidine amino acid esterification strategy, alalevonadifloxacin enables rapid esterase-mediated cleavage in vivo while maintaining high formulation stability. Furthermore, its active moiety differentiates itself from legacy quinolones by preferentially targeting staphylococcal DNA gyrase rather than topoisomerase IV, providing a critical mechanism for bypassing standard quinolone resistance and NorA efflux pumps in methicillin-resistant Staphylococcus aureus (MRSA) models [1].

Research Fit

1

Oral prodrug form for levonadifloxacin; supports oral-dosing research models in MRSA and antimicrobial studies

2

Reported high oral bioavailability in human studies enables levonadifloxacin exposure via the oral route

3

Benzoquinolizine fluoroquinolone with dual DNA gyrase/topoisomerase IV inhibition profile; relevant for resistance mechanism studies

Substituting alalevonadifloxacin hydrochloride with the parent levonadifloxacin free base or arginine salt severely compromises experimental design in oral dosing models, as the parent compound exhibits extremely poor oral bioavailability and aqueous solubility. Attempting to substitute with alternative prodrug designs, such as C-2 carboxylic acid esters (e.g., daloxate), results in unfavorable aqueous stability during formulation, despite achieving enzymatic cleavage. Furthermore, substituting with conventional fluoroquinolones like ciprofloxacin or levofloxacin fails in resistant Gram-positive models; these older agents primarily target topoisomerase IV in Staphylococcus aureus and are highly susceptible to NorA efflux pumps, whereas the levonadifloxacin moiety specifically targets DNA gyrase and evades efflux, making generic class-level substitution impossible for MRSA-focused research [1].

Substitution Risk

Direct oral levonadifloxacin has very poor absorption; substituting with the active moiety alone will not provide adequate oral exposure. The prodrug is required for oral route research.

Standard fluoroquinolones (e.g., levofloxacin, moxifloxacin) have a different anti-MRSA activity profile and primarily single-target mechanism. Dual-target inhibition may not be replicated.

Benzoquinolizine subclass structure is distinct; other oral anti-MRSA agents such as linezolid do not share the same target engagement. Substitution may shift study endpoints.

Oral Bioavailability and Systemic Exposure Enhancement

The primary procurement driver for alalevonadifloxacin is its dramatic enhancement of oral pharmacokinetics compared to the parent drug. While levonadifloxacin exhibits very poor oral absorption, the L-alanine ester prodrug achieves approximately 89-90% oral bioavailability. Following oral administration, it undergoes rapid and complete esterase-mediated cleavage, providing a plasma concentration profile of the active moiety that is nearly superimposable with intravenous administration of the parent drug [1].

Evidence DimensionOral bioavailability
Target Compound DataAlalevonadifloxacin (~89-90% bioavailability)
Comparator Or BaselineLevonadifloxacin parent (Poor oral absorption, inadequate for oral dosing)
Quantified DifferenceTransformation from non-viable oral absorption to ~90% systemic bioavailability.
ConditionsIn vivo pharmacokinetic models evaluating oral vs. intravenous exposure.

Enables researchers to utilize oral dosing routes in preclinical models without sacrificing systemic exposure or requiring complex intravenous formulations.

Oral Bioavailability
Head-to-head
Alalevonadifloxacin ~90% vs. levonadifloxacin very poor absorption
Enables oral prodrug selection for levonadifloxacin exposure studies
Healthy human subjects; oral prodrug conversion required

Aqueous Stability vs. Alternative Prodrug Esters

During the development of levonadifloxacin prodrugs, multiple esterification sites were evaluated. While C-2 carboxylic ester prodrugs like daloxate (WCK 2320) demonstrated high cleavage rates in serum and liver enzymes, they exhibited highly unfavorable stability in aqueous solutions. In contrast, alalevonadifloxacin utilizes a C-4-hydroxyl piperidine L-alanine ester, which not only ensures ready enzymatic cleavage to release the active drug but also maintains the necessary aqueous stability required for reliable formulation and storage[1].

Evidence DimensionAqueous formulation stability
Target Compound DataAlalevonadifloxacin (C-4 L-alanine ester; stable in aqueous solution)
Comparator Or BaselineDaloxate / WCK 2320 (C-2 carboxylic ester; unfavorable aqueous stability)
Quantified DifferenceShift from unstable aqueous behavior to stable formulation viability while preserving cleavage efficiency.
ConditionsIn vitro aqueous stability and serum/liver enzyme cleavage assays.

Prevents premature degradation of the compound in aqueous vehicles prior to administration, ensuring reproducible dosing in laboratory settings.

Anti-MRSA MIC
Reported
MIC90 1 mg/L; 16-fold difference vs levofloxacin
Supports MRSA susceptibility endpoint comparison in screening
Broth microdilution; clinical MRSA isolates

Salt Formation and Aqueous Solubility

The structural selection of an amino acid ester in alalevonadifloxacin provides a distinct physicochemical advantage over the parent levonadifloxacin by introducing a site amenable to salt formation. While the parent free base is poorly soluble in water, the formation of salts (such as the hydrochloride or mesylate) from the L-alanine ester yields highly water-soluble compounds. This structural modification allows for high-concentration aqueous formulations without the need for harsh co-solvents or complex excipients [1].

Evidence DimensionAqueous solubility and salt formation capacity
Target Compound DataAlalevonadifloxacin salts (Highly water-soluble via amino acid ester salt formation)
Comparator Or BaselineLevonadifloxacin free base (Poorly soluble in water)
Quantified DifferenceEnables formulation as a highly soluble salt, overcoming the intrinsic insolubility of the benzoquinolizine core.
ConditionsPhysicochemical profiling for preclinical formulation development.

Drastically simplifies the preparation of dosing solutions and improves reproducibility in in vivo and in vitro assays.

CYP Inhibition
Class-level
No inhibition of 7 CYP isoforms at 12–24× clinical Cmax
Low CYP interaction liability; supports co-administration study design
HLM assay with LC-MS/MS; class-level inference

Target Affinity and Resistance Evasion in S. aureus

The active moiety released by alalevonadifloxacin (levonadifloxacin) demonstrates a fundamentally different mechanism of action compared to legacy fluoroquinolones. While older agents like ciprofloxacin primarily target topoisomerase IV in Staphylococcus aureus, levonadifloxacin preferentially targets DNA gyrase. This unique affinity, combined with its resistance to the ubiquitous NorA efflux pump, allows the compound to maintain potent bactericidal activity against quinolone-resistant S. aureus and MRSA strains that render standard in-class substitutes ineffective [1].

Evidence DimensionPrimary enzymatic target in S. aureus
Target Compound DataLevonadifloxacin moiety (Preferential targeting of DNA gyrase; NorA efflux resistant)
Comparator Or BaselineLegacy fluoroquinolones e.g., ciprofloxacin (Target topoisomerase IV; NorA efflux susceptible)
Quantified DifferenceBypasses standard topoisomerase IV mutations and efflux mechanisms, retaining efficacy against resistant phenotypes.
ConditionsIn vitro mechanistic assays and minimum inhibitory concentration (MIC) profiling against resistant S. aureus panels.

Makes this compound strictly necessary for researchers studying multi-drug resistant Gram-positive pathogens where standard fluoroquinolones fail.

Pulmonary Penetration
Head-to-head
ELF/unbound plasma AUC ratio 7.66; vancomycin has poor lung distribution
Supports respiratory-tract infection model research
Healthy subjects, 1000 mg BID oral alalevonadifloxacin
Mechanism of Action
Class-level
Dual inhibition of DNA gyrase and topoisomerase IV
Distinct from typical single-target fluoroquinolones; relevant for resistance research
Biochemical enzyme assays; class-level comparison

In Vivo Pharmacokinetic and Efficacy Modeling

Due to its ~90% oral bioavailability and rapid esterase cleavage, alalevonadifloxacin hydrochloride is the optimal choice for researchers requiring an orally administered benzoquinolizine fluoroquinolone to model systemic exposure, lung epithelial lining fluid penetration, or acute bacterial skin and skin structure infection (ABSSSI) treatment without resorting to complex intravenous formulations [1].

Prodrug Strategy Benchmarking in Medicinal Chemistry

As a successful example of utilizing a C-4-hydroxyl piperidine amino acid ester to overcome parent drug insolubility, this compound serves as a critical physical benchmark for medicinal chemists designing prodrugs to improve the aqueous stability and bioavailability of poorly soluble heterocyclic active pharmaceutical ingredients[2].

Anti-MRSA Drug Resistance Research

Because its active moiety preferentially targets DNA gyrase and evades the NorA efflux pump, alalevonadifloxacin is an essential reference compound in microbiological assays evaluating novel resistance mechanisms, cross-resistance profiles, and mutant prevention concentrations in multi-drug resistant Staphylococcus aureus [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oral antimicrobial PK/PD research models
Oral prodrug conversion and exposure context
Levonadifloxacin exposure in infection models
Fluoroquinolone resistance mechanism studies
Dual-target mechanism profile
MIC endpoint comparison in resistant strains
Pulmonary infection model research
Pulmonary exposure profile
ELF concentration in respiratory models
DDI study design with CYP substrates
Low CYP inhibition profile
Co-administration exposure in preclinical models

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

467.1623268 Da

Monoisotopic Mass

467.1623268 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0QZX09B73G
1: Rodvold KA, Gotfried MH, Chugh R, Gupta M, Yeole R, Patel A, Bhatia A. Intrapulmonary Pharmacokinetics of Levonadifloxacin following Oral Administration of Alalevonadifloxacin to Healthy Adult Subjects. Antimicrob Agents Chemother. 2018 Feb 23;62(3). pii: e02297-17. doi: 10.1128/AAC.02297-17. Print 2018 Mar. PubMed PMID: 29263070; PubMed Central PMCID: PMC5826115.

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